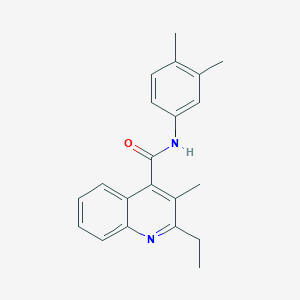

N-(3,4-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide

Description

Properties

Molecular Formula |

C21H22N2O |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide |

InChI |

InChI=1S/C21H22N2O/c1-5-18-15(4)20(17-8-6-7-9-19(17)23-18)21(24)22-16-11-10-13(2)14(3)12-16/h6-12H,5H2,1-4H3,(H,22,24) |

InChI Key |

XIQHRFPRVGKVKA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=C1C)C(=O)NC3=CC(=C(C=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Substitution Reactions: The ethyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride.

Carboxamide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with 3,4-dimethylphenyl isocyanate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides and Lewis acids for Friedel-Crafts alkylation.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various alkylated or acylated quinoline derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide is a synthetic compound with a quinoline moiety; its molecular formula is C21H22N2O and its molecular weight is 318.41 g/mol. It is being explored for its potential biological activities and applications in medicinal chemistry, specifically in drug discovery.

Potential Applications

- Inflammation Inhibition Research suggests that quinoline derivatives, including this compound, could potentially inhibit hematopoietic prostaglandin D synthase, an enzyme that participates in inflammatory processes. This inhibitory action might have therapeutic benefits for treating conditions such as asthma and allergic diseases.

- Immune Response Modulation The compound can modulate immune responses, making it a candidate for pharmacological studies.

- Binding Affinity Interaction studies have focused on its binding affinity to biological targets. Molecular docking simulations suggest that the compound can effectively bind to hematopoietic prostaglandin D synthase, influencing enzymatic activity and downstream signaling pathways related to inflammation.

Structural Similarities and Activities

Several compounds share structural similarities with this compound:

- N-(4-sulfamoylbenzyl)quinoline-4-carboxylic acid: This compound contains a sulfonamide group and has been studied for its antibacterial properties.

- 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid: It exhibits different pharmacological profiles and has less bulky substituents.

- 4-(3,4-Dimethylphenyl)quinoline-3-carboxamide: It has a similar core structure, but variations in substituents affect its activity.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. The quinoline core can intercalate with DNA, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Variations and Implications

Substituent Effects on Bioactivity: The target compound lacks the 4-oxo group present in compound 52 , which is critical for CB1/CB2 receptor binding in adamantyl derivatives. The adamantyl group in compound 52 introduces steric bulk, which improves receptor selectivity but reduces solubility . In contrast, the target compound’s smaller 3,4-dimethylphenyl group may favor metabolic stability.

Electronic and Steric Modifications: Compound 5 features a thiophene ring with electron-withdrawing cyano and methoxy groups, which could enhance π-π stacking interactions in biological systems. The 4-hydroxy group in compound 6 introduces hydrogen-bonding capacity, absent in the target compound, which may influence binding to hydrophilic targets.

Synthetic Accessibility :

Physicochemical Properties

- Lipophilicity : The target compound (logP estimated ~4.2) is less polar than compound 6 (logP ~3.5 due to the hydroxy group) but more lipophilic than compound 8 (logP ~3.8 with dichlorophenyl) .

- Solubility : The absence of ionizable groups in the target compound may limit aqueous solubility compared to the 4-oxo derivative (compound 52 ) .

Biological Activity

N-(3,4-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline moiety, which is known for its diverse pharmacological properties. The following sections detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

- Molecular Formula : C21H22N2O

- Molecular Weight : 318.41 g/mol

The compound's structure includes a carboxamide group that can participate in various chemical reactions, enhancing its potential therapeutic applications. The quinoline structure allows for electrophilic substitution reactions, which can be critical in drug design and development.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

-

Inhibition of Hematopoietic Prostaglandin D Synthase (HPGDS) :

- This enzyme plays a crucial role in inflammatory processes. Inhibition may have therapeutic implications for conditions such as asthma and allergic diseases.

- Molecular docking studies suggest that this compound effectively binds to HPGDS, influencing its enzymatic activity and related signaling pathways.

- Modulation of Immune Responses :

Biological Activities

The biological activities of this compound can be summarized as follows:

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds. The following table highlights some comparable compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(4-sulfamoylbenzyl)quinoline-4-carboxylic acid | C16H16N2O4S | Contains a sulfonamide group; studied for antibacterial properties. |

| 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | C18H19N1O2 | Exhibits different pharmacological profiles; less bulky substituents. |

| 4-(3,4-Dimethylphenyl)quinoline-3-carboxamide | C18H18N2O | Similar core structure; variations in substituents affect activity. |

The distinct combination of substituents on the quinoline ring and carboxamide functionality in this compound may confer unique biological activities compared to these related compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of quinoline derivatives, including this compound:

-

Multi-target Agents :

- Research has shown that quinoline-based carboxamides can act as multi-target agents with combined antioxidant and LOX inhibitory activity . For instance, certain derivatives exhibited IC50 values indicating effective inhibition of lipoxygenase (LOX), suggesting potential applications in treating inflammatory diseases.

- Anticancer Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.